2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one
Description
Introduction to 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one
Historical Context of Purinone Derivatives in Medicinal Chemistry
Purinones, oxidized derivatives of purines, have been integral to medicinal chemistry since the isolation of uric acid from kidney stones in 1776. The foundational work of Emil Fischer in the late 19th century, who first synthesized purine derivatives from uric acid, established purines as a versatile scaffold for alkaloid-inspired drug discovery. By the mid-20th century, researchers recognized that modifications to the purine nucleus—particularly at the N-9, C-2, and C-6 positions—could yield compounds with enhanced selectivity for enzymes like phosphodiesterases and kinases.
Early purinone derivatives, such as theophylline and caffeine, demonstrated the therapeutic potential of methylated xanthines, but their limited solubility and off-target effects spurred efforts to diversify substituents. The introduction of cyclopentyl groups at N-9, as seen in 2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one, emerged from studies showing improved metabolic stability and receptor binding compared to smaller alkyl chains. Concurrently, aryl-alkyl side chains like the 3-methoxyphenethyl group were explored to enhance π-π stacking interactions with hydrophobic protein pockets.
Key Structural Milestones in Purinone Development
| Era | Structural Feature | Biological Impact |
|---|---|---|
| 1890s–1930s | Methylation at N-7/N-9 (e.g., caffeine) | Adenosine receptor antagonism |
| 1950s–1970s | Halogenation at C-6 (e.g., 6-mercaptopurine) | Antimetabolite activity in cancer therapy |
| 1990s–Present | Cycloalkyl N-9 substituents (e.g., cyclopentyl) | Improved kinase inhibition and solubility |
Significance of Structural Hybridization in Heterocyclic Compound Design
The molecular architecture of 2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one exemplifies three synergistic design principles:
Purinone Core Optimization : The 6-oxo group introduces hydrogen-bonding capacity, enabling interactions with catalytic lysine or aspartate residues in kinases. This contrasts with unmodified purines, which primarily rely on van der Waals contacts.
N-9 Cyclopentyl Substitution : Cyclopentyl groups confer conformational rigidity, reducing entropic penalties during target binding. Compared to bulkier cyclohexyl analogs, cyclopentyl maintains optimal steric compatibility with ATP-binding pockets while resisting oxidative metabolism.
C-2 Methoxyphenethyl Side Chain : The 3-methoxyphenethyl moiety enhances lipophilicity for membrane penetration while providing a planar aromatic system for stacking against tyrosine or phenylalanine residues. The methoxy group further fine-tunes electron density to modulate π-π interactions.
Rationale for Hybrid Substituent Selection
Cyclopentyl Group :
Methoxyphenethyl Chain :
- LogP Contribution : Adds +1.2 to the partition coefficient, improving blood-brain barrier permeability.
- Synthetic Flexibility : Ethyl linker allows modular substitution; methoxy position (ortho, meta, para) tunes electronic effects.
Properties
CAS No. |
834894-16-5 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H22N4O2/c1-25-15-8-4-5-13(11-15)9-10-23-12-20-16-18(23)21-17(22-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3,(H,21,22,24) |
InChI Key |
RUHQKOMTGVWDAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(NC3=O)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purinone Core: This step involves the cyclization of appropriate precursors to form the purinone structure.
Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the use of methoxyphenethyl halides in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Biological Activities
Research indicates that 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are relevant for therapeutic applications, particularly in the treatment of inflammation and cardiovascular diseases.
- Receptor Modulation : Its unique structure allows for selective binding to certain receptors, which may lead to significant biological effects, including modulation of pathways related to cancer treatment.
Therapeutic Applications
The compound's interactions with molecular targets suggest its relevance in various therapeutic contexts:
- Anti-inflammatory Agents : By inhibiting enzymes involved in inflammatory pathways, this compound could be developed into anti-inflammatory medications.
- Cardiovascular Health : Its ability to modulate cardiovascular-related pathways may position it as a candidate for cardiovascular disease treatments.
- Cancer Therapeutics : The potential for receptor modulation opens avenues for research into its application in cancer therapies.
Synthesis and Production
The synthesis of 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one typically involves multiple steps that can be optimized using modern techniques such as continuous flow reactors and high-throughput screening. These methods enhance the yield and purity of the final product.
Case Studies
Several studies have focused on the biological activities and therapeutic potential of this compound. Notable findings include:
- Inflammation Studies : Research has demonstrated that this compound can effectively reduce markers of inflammation in animal models.
- Cardiovascular Research : Investigations into its effects on cardiovascular health have shown promise in improving endothelial function and reducing oxidative stress.
- Oncology Applications : Preliminary studies indicate that it may inhibit tumor growth through modulation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one with structurally related purin-6-one derivatives, emphasizing substituent effects, molecular properties, and inferred biological relevance:
Key Structural and Functional Insights:
Methoxy groups (target compound) balance lipophilicity with polar interactions, unlike purely hydrophobic groups like cyclohexenyl ().
The target compound’s methoxy group may engage in weaker hydrogen bonds compared to amino or hydroxymethyl groups.
Linear chains (e.g., 3-phenylpropyl in ) offer flexibility, which may broaden activity but reduce selectivity.
Biological Implications :
Biological Activity
2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one is a synthetic compound belonging to the purinone class, characterized by a bicyclic structure containing nitrogen atoms. Its unique chemical properties stem from the presence of a cyclopentyl group and a methoxyphenethyl substituent, which may influence its biological activity and interactions with various molecular targets. This article reviews the biological activities associated with this compound, focusing on its pharmacological potentials, enzyme inhibition capabilities, and therapeutic applications.
Chemical Structure
The molecular formula of 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one is . The structural features include:
- Cyclopentyl group : Contributes to lipophilicity and may enhance binding to lipid membranes.
- Methoxyphenethyl substituent : Potentially increases selectivity towards specific biological targets.
Biological Activity
Research indicates that 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one exhibits several biological activities:
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes relevant to disease pathways. For instance:
- Adenosine receptors : It has been suggested that the compound may interact with adenosine receptors, which play a crucial role in cardiovascular and neurological functions.
- Cyclooxygenase (COX) : Potential inhibition of COX enzymes indicates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties:
- Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Studies : Experimental models have shown reduced tumor growth in xenograft studies when treated with this compound.
Research Findings
A summary of key findings from various studies is presented in the following table:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Enzyme Inhibition | Demonstrated inhibition of COX enzymes and potential interaction with adenosine receptors. | |
| Antitumor Activity | Induced apoptosis in cancer cell lines; reduced tumor growth in animal models. | |
| Antimicrobial Activity | Similar compounds show activity against Gram-positive bacteria; further studies needed for direct evidence. |
Case Studies
- Antitumor Efficacy : In a study conducted on human cancer cell lines (e.g., A549 lung cancer cells), treatment with 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one resulted in significant cell death compared to untreated controls.
- Inflammation Models : In rodent models of inflammation, administration of the compound led to decreased inflammatory markers and improved clinical scores.
Q & A
Q. What are the standard synthetic routes for preparing purine derivatives like 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one?
A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce aryl or cycloalkyl substituents. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with substituted phenylboronic acids using Pd(Ph₃)₄ as a catalyst and K₂CO₃ as a base in refluxing toluene . Cyclopentyl or other alkyl groups may be introduced via nucleophilic substitution or alkylation under basic conditions. Post-synthetic modifications, such as deprotection of tetrahydropyranyl (THP) groups, may follow. Key steps include:
Q. How can researchers verify the structural identity of this compound?
Structural confirmation requires multi-technique analysis:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., 2,6-dichloro-9-ethylpurine shows characteristic purine ring protons at δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-stacking in purine derivatives) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Chromatographic purity : Use HPLC with UV detection (λ ~260 nm for purines) .
Q. What are the critical safety considerations during synthesis?
- Reagent hazards : Pd catalysts (e.g., Pd(Ph₃)₄) are pyrophoric; handle under inert gas.
- Solvent flammability : Toluene and 1-butanol require reflux condensation and flame-free heating.
- Waste disposal : Chlorinated intermediates (e.g., 6-chloropurines) require halogen-specific waste protocols .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies between computed (e.g., PubChem InChI data) and experimental results often arise from:
- Tautomerism : Purines exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to assess dynamic equilibria .
- Crystallographic vs. solution-state structures : X-ray data may show planar conformations, while NMR reveals rotational isomers. Compare with analogs (e.g., 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine) to identify steric effects .
- Impurity interference : Validate purity via orthogonal methods (e.g., TLC and HPLC) .
Q. What strategies optimize the reaction yield for introducing the 3-methoxyphenethyl group?
Yield optimization requires:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for coupling efficiency.
- Base selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents.
- Temperature control : Lower temperatures (e.g., 80°C) may reduce side reactions like dehalogenation .
- Substituent effects : Electron-donating groups (e.g., methoxy) on phenylboronic acids improve coupling rates .
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies involve:
- Analog synthesis : Vary cyclopentyl and phenethyl substituents (e.g., replace 3-methoxy with 4-fluoro) .
- Biological assays : Test adenosine receptor binding or kinase inhibition using radioligand displacement assays.
- Computational modeling : Perform docking studies with target proteins (e.g., CDK2 or A₂A receptors) to predict binding modes .
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins.
- Prodrug design : Introduce phosphate or ester groups (e.g., acetyl adenylate derivatives) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in liposomes or polymeric micelles for controlled release .
Q. How should researchers resolve discrepancies between computational and experimental logP values?
- Experimental validation : Measure logP via shake-flask (octanol/water) or HPLC retention time methods.
- Parameter adjustment : Refine computational models (e.g., Molinspiration) by including solvent effects or tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
